6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose
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Overview
Description
6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose is a crucial intermediate in the synthetic process of miglitol, a drug used for the treatment of type II diabetes mellitus by inhibiting the hydrolysis of complex carbohydrates to glucose . This compound is produced from N-2-hydroxyethyl glucamine by resting cells of Gluconobacter oxydans, which has a series of membrane-bound dehydrogenases capable of oxidizing a variety of sugars, alcohols, and other polyhydroxy compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose involves the biotransformation of N-2-hydroxyethyl glucamine using Gluconobacter oxydans . This process is catalyzed by a membrane-bound pyrroloquinoline quinine (PQQ)-dependent sorbitol dehydrogenase, which recruits the respiratory chain and uses oxygen as the final electron acceptor . The optimal conditions for this biotransformation include maintaining a high oxygen concentration for the coenzyme regeneration system in the cell .
Industrial Production Methods: In industrial settings, the production of this compound is enhanced by immobilizing Gluconobacter oxydans cells in a bubble column bioreactor . This method allows for repeated production cycles and improves the biocatalytic ability of the cells . The use of corn stover as a carrier and the addition of NH4Cl as a pH control strategy have been shown to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution . The biotransformation process itself is an oxidation reaction catalyzed by sorbitol dehydrogenase .
Common Reagents and Conditions: The primary reagent used in the production of this compound is N-2-hydroxyethyl glucamine . The reaction conditions include maintaining a high oxygen concentration and using immobilized cells in a bioreactor .
Major Products: The major product formed from the biotransformation of N-2-hydroxyethyl glucamine is this compound, which is then used as an intermediate in the synthesis of miglitol .
Scientific Research Applications
6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as an intermediate in the synthesis of miglitol . In biology, it is studied for its role in the biotransformation process catalyzed by Gluconobacter oxydans . In medicine, it is crucial for the production of miglitol, which is used to treat type II diabetes mellitus . In industry, the compound’s production process is optimized for efficiency and cost-effectiveness .
Mechanism of Action
The mechanism of action of 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose involves its role as an intermediate in the synthesis of miglitol . The biotransformation process is catalyzed by a membrane-bound pyrroloquinoline quinine (PQQ)-dependent sorbitol dehydrogenase, which recruits the respiratory chain and uses oxygen as the final electron acceptor . This process results in the oxidation of N-2-hydroxyethyl glucamine to produce this compound .
Comparison with Similar Compounds
6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose is unique in its role as an intermediate in the synthesis of miglitol . Similar compounds include other derivatives of N-2-hydroxyethyl glucamine, such as 6-deoxy-6-[(2-aminoethyl)amino]-alpha-L-sorbofuranose . These compounds share similar chemical structures but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C8H18ClNO6 |
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Molecular Weight |
259.68 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-5-[(2-hydroxyethylamino)methyl]-2-(hydroxymethyl)oxolane-2,3,4-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO6.ClH/c10-2-1-9-3-5-6(12)7(13)8(14,4-11)15-5;/h5-7,9-14H,1-4H2;1H/t5-,6+,7-,8+;/m0./s1 |
InChI Key |
LLTODBZFCZLXMM-PXXJPSRFSA-N |
Isomeric SMILES |
C(CO)NC[C@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O.Cl |
Canonical SMILES |
C(CO)NCC1C(C(C(O1)(CO)O)O)O.Cl |
Origin of Product |
United States |
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